molecular formula C9H8Cl2FNO2 B1451209 3,6-Dichloro-2-fluoro-DL-phenylalanine CAS No. 1256482-67-3

3,6-Dichloro-2-fluoro-DL-phenylalanine

Cat. No. B1451209
M. Wt: 252.07 g/mol
InChI Key: HPUZHDJRPXFDAN-UHFFFAOYSA-N
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Description

Phenylalanine is an essential amino acid, and the “DL” prefix indicates that the compound is a racemic mixture, containing both the D (dextrorotatory) and L (levorotatory) enantiomers. The “3,6-Dichloro-2-fluoro” part of the name suggests that the phenyl ring of the amino acid has chlorine atoms at the 3rd and 6th positions and a fluorine atom at the 2nd position .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the halogen atoms (chlorine and fluorine) onto the phenyl ring of phenylalanine. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be similar to that of phenylalanine, with the addition of the halogen atoms at the specified positions on the phenyl ring .


Chemical Reactions Analysis

As an amino acid, this compound would likely participate in reactions similar to those of other amino acids, such as peptide bond formation. The presence of the halogen atoms could also make the compound more reactive in certain contexts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms. For example, the compound’s polarity, solubility, and reactivity could all be affected .

Scientific Research Applications

Pharmaceutical Applications

  • Field : Pharmaceutical Chemistry
  • Application Summary : Fluorinated phenylalanines, including “3,6-Dichloro-2-fluoro-DL-phenylalanine”, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET .
  • Methods of Application : The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
  • Results or Outcomes : The replacement of hydrogen by fluorine has been used in drug development to improve the biophysical and chemical properties of bioactives . This extends to metabolic properties of membrane permeability and reactivity .

Synthesis of Fluorinated Phenylalanines

  • Field : Organic Chemistry
  • Application Summary : The synthesis of fluorinated phenylalanines, including “3,6-Dichloro-2-fluoro-DL-phenylalanine”, is a hot topic in drug research . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, making it a valuable tool in the development of new pharmaceuticals .
  • Methods of Application : The synthesis of fluorinated phenylalanines often involves the protection of certain functional groups, followed by the introduction of fluorine into the phenyl, the β-carbon or the α-carbon of phenylalanines .
  • Results or Outcomes : The synthesis of fluorinated phenylalanines has led to the development of new pharmaceuticals with improved properties, such as increased bioavailability and metabolic stability .

Protein Folding and Stability

  • Field : Biochemistry
  • Application Summary : Fluorinated amino acids, including “3,6-Dichloro-2-fluoro-DL-phenylalanine”, have been found to influence aspects such as protein folding, protein–protein interactions, and ribosomal translation .
  • Methods of Application : The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
  • Results or Outcomes : The introduction of fluorine into phenylalanine can modulate properties such as lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a pharmaceutical compound, a research tool, or a precursor for the synthesis of other compounds .

properties

IUPAC Name

2-amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUZHDJRPXFDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(C(=O)O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285649
Record name Phenylalanine, 3,6-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,6-dichloro-2-fluorophenyl)propanoic acid

CAS RN

1256482-67-3
Record name Phenylalanine, 3,6-dichloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256482-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 3,6-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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